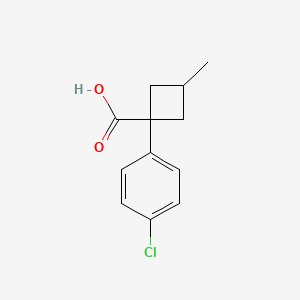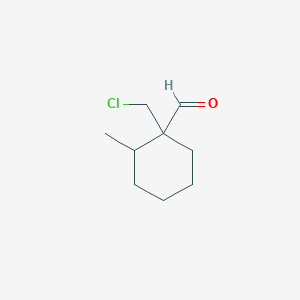
(5-Nitrofuran-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrofuran-2-yl)methanethiol is a chemical compound belonging to the nitrofuran class, characterized by the presence of a nitro group attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methanethiol typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This process yields 5-nitrofuran-2-carbaldehyde, which can then be further modified to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the nitrating agents involved.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitrofuran-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Nitrofuran-2-yl)methanethiol has diverse applications in scientific research:
Wirkmechanismus
The exact mechanism of action of (5-Nitrofuran-2-yl)methanethiol is not fully understood. it is believed to exert its effects through the inhibition of bacterial enzymes involved in essential metabolic pathways . The nitro group is reduced to reactive intermediates that can interfere with DNA, RNA, and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Nitrofuran-2-carbohydrazide
- 5-Nitrofuran-2-yl methylene hydrazine
Uniqueness
(5-Nitrofuran-2-yl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C5H5NO3S |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl)methanethiol |
InChI |
InChI=1S/C5H5NO3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2 |
InChI-Schlüssel |
CJABBMPSYURIQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)


![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)

![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)



![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)




